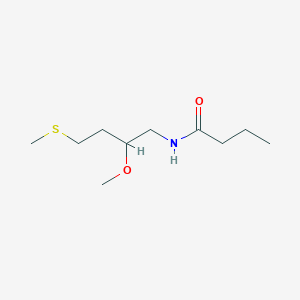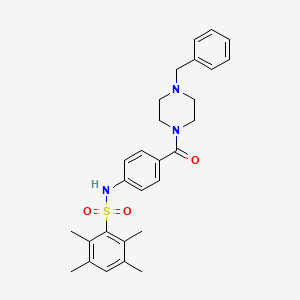
N-(2,2-dimethoxyethyl)-N'-(2-ethoxyphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-dimethoxyethyl)-N'-(2-ethoxyphenyl)ethanediamide, commonly known as DEET, is a widely used insect repellent that has been in use for over 60 years. It is a colorless, oily liquid with a faint odor and is highly effective in repelling a wide range of insects, including mosquitoes, ticks, and biting flies. DEET is used extensively in both personal and commercial settings, and its effectiveness and safety have been extensively studied.
Applications De Recherche Scientifique
Metabolic Characterization and Analysis
Cytochrome P450 Enzymes in Metabolism : The study by Nielsen et al. (2017) focused on the metabolism of dimethoxyphenyl-N-((2-methoxyphenyl)methyl)ethanamine (NBOMe) compounds, including their transformation through cytochrome P450 enzymes. This is relevant for understanding the biotransformation of similar compounds (Nielsen et al., 2017).
High-Performance Liquid Chromatography Tandem Mass Spectrometry : Poklis et al. (2014, 2013) developed methods for the detection and quantification of NBOMe derivatives using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS), which are essential for accurate analysis of such compounds in clinical settings (Poklis et al., 2014), (Poklis et al., 2013).
Chemical and Structural Analysis
- Analytical Characterization : Zuba and Sekuła (2013) reported on the analytical properties of N-(2-methoxy)benzyl derivatives of phenethylamine drugs, which are structurally related to N-(2,2-dimethoxyethyl)-N'-(2-ethoxyphenyl)ethanediamide. Their work covered various analytical methods, including gas chromatography and mass spectrometry, which are crucial for identifying the active components of such compounds (Zuba & Sekuła, 2013).
Synthetic Applications and Innovations
Synthesis of Chiral Bisferrocenyldiamines : Song et al. (1999) explored the synthesis of chiral C(2)-symmetric bisferrocenyldiamines, which are structurally related to ethanediamides. Their research contributes to the understanding of the synthesis processes and potential applications of such compounds in catalytic activities (Song et al., 1999).
Photopolymerization in Dental Resins : Nie and Bowman (2002) investigated the synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine, which demonstrates the potential application of ethanediamide derivatives in dental resin formulations (Nie & Bowman, 2002).
Propriétés
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-(2-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-4-21-11-8-6-5-7-10(11)16-14(18)13(17)15-9-12(19-2)20-3/h5-8,12H,4,9H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAPLRQSCAMPFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethoxyethyl)-N'-(2-ethoxyphenyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2367640.png)
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2367642.png)

![[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B2367645.png)
![(1Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B2367648.png)
![4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline](/img/structure/B2367649.png)
![3-Tert-butyl-6-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2367650.png)


![3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2367658.png)
